

The Discovery and Synthesis of Novel VHL Ligands: An In-depth Technical Guide

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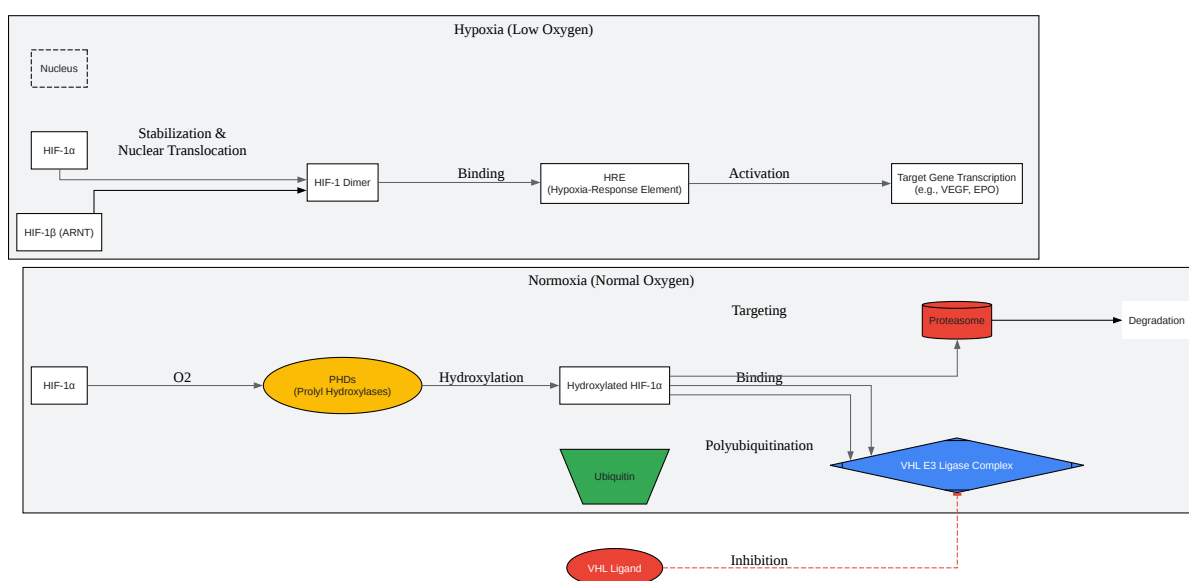
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given the critical role of VHL in cellular oxygen sensing and its hijacking in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs), the development of potent and selective VHL ligands is a key area of research in modern drug discovery. This document details the underlying biological pathways, methodologies for ligand identification and optimization, and quantitative data for a range of reported V-H-L ligands.

The VHL-HIF Signaling Pathway: A Master Regulator of Cellular Oxygen Response

The von Hippel-Lindau protein (pVHL) is the substrate recognition component of the CRL2^{VHL} E3 ubiquitin ligase complex.[1] Under normoxic (normal oxygen) conditions, pVHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1 α), a master transcriptional regulator of genes involved in the adaptive response to hypoxia.[2] This recognition is dependent on the hydroxylation of specific proline residues on HIF-1 α by prolyl hydroxylase domain (PHD) enzymes.[3] Upon binding to pVHL, HIF-1 α is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[2][4] This process maintains low intracellular levels of HIF-1 α .

In hypoxic (low oxygen) conditions, the PHD enzymes are inactive, preventing HIF-1 α hydroxylation.[3] Consequently, pVHL cannot recognize HIF-1 α , leading to its stabilization, accumulation, and translocation to the nucleus.[2] In the nucleus, HIF-1 α dimerizes with HIF-1 β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]

Small molecule VHL ligands can competitively inhibit the VHL/HIF-1 α interaction, thereby stabilizing HIF-1 α and mimicking a hypoxic response.[1][6] This has therapeutic potential for conditions such as anemia and ischemia.[7] More recently, these ligands have been widely adopted as the E3 ligase-recruiting moiety in PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1][8]



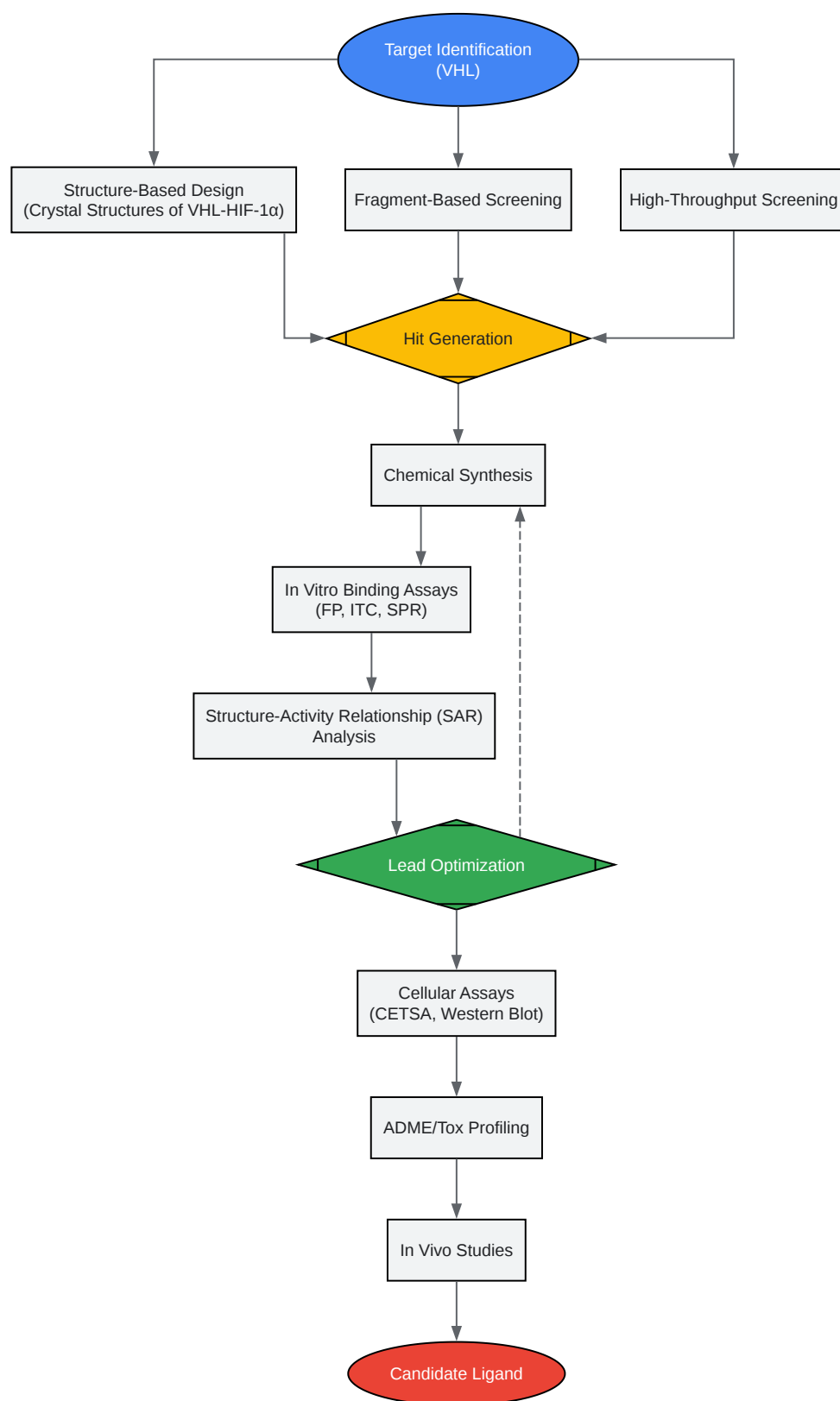
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Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.

Discovery and Optimization of Novel VHL Ligands

The discovery of small molecule VHL ligands has been largely driven by structure-based design, building upon the key interactions observed between HIF-1 α and VHL. The initial efforts focused on mimicking the hydroxyproline (Hyp) residue of HIF-1 α , which is crucial for VHL recognition.^[7] This led to the development of the first generation of Hyp-based VHL inhibitors with micromolar affinities.^{[7][8]}

Subsequent optimization efforts have focused on improving binding affinity, cell permeability, and metabolic stability. Structure-activity relationship (SAR) studies have explored modifications at both the "left-hand side" (LHS) and "right-hand side" (RHS) of the Hyp core, leading to the discovery of highly potent ligands with nanomolar binding affinities, such as VH032 and VH298.^{[9][10]}



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Caption: A general workflow for the discovery and optimization of novel VHL ligands.

Quantitative Data for VHL Ligands

The following table summarizes the binding affinities of several key VHL ligands. The dissociation constant (K_d) and the half-maximal inhibitory concentration (IC_{50}) are common metrics used to quantify the potency of these ligands. Lower values indicate higher binding affinity.

Ligand	Structure	Binding Assay	Kd (nM)	IC50 (μM)	Reference(s)
VH032	(2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide	FP	185	-	[8]
VH298	(2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide	ITC, FP	90, 80	-	[6] [11]
VH101	(2S,4R)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-	FP	44	-	[1] [8]

	hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide				
Ligand 15	(2S,4R)-4-hydroxy-1-((S)-2-(isoxazol-5-ylcarboxamido)-3-methylbutanoyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide	ITC	5400	4.1	[7]
Ligand 20	(2S,4R)-1-((S)-2-(cyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide	-	-	0.23	[1]
Ligand 3	(2S,4R)-1-((S)-2-acetamido-3-	FP	-	1.8	[8]

	methylbutano yl)-N-(4-(tert- butyl)benzyl)- 4- hydroxypyrrol idine-2- carboxamide					
Ligand 5	(2S,4R)-4- hydroxy-1- ((S)-2- (isoxazol-5- ylcarboxamid o)-3- methylbutano yl)-N-(4- (oxazol-5- yl)benzyl)pyrr olidine-2- carboxamide	FP	-	0.46	[1]	
Ligand 51	(2S,4R)-1- ((S)-2- acetamido- 3,3- dimethylbuta nonyl)-4- hydroxy-N-(4- (4- methylthiazol- 5- yl)benzyl)pyrr olidine-2- carboxamide	FP	-	0.057	[12]	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of VHL ligands are crucial for reproducibility and further development. The following sections provide representative protocols for key experiments.

Synthesis of VHL Ligand VH032

This protocol describes a common synthetic route to VH032.[\[13\]](#)

Materials:

- (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid
- 4-(4-methylthiazol-5-yl)benzylamine
- (S)-2-acetamido-3,3-dimethylbutanoic acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- TFA (Trifluoroacetic acid)
- DCM (Dichloromethane)
- DMF (Dimethylformamide)

Procedure:

- **Amide Coupling:** To a solution of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add 4-(4-methylthiazol-5-yl)benzylamine (1.0 eq). Stir at room temperature for 16 hours.
- **Work-up:** Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

- Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.
- Final Amide Coupling: Dissolve the deprotected intermediate in DMF. Add (S)-2-acetamido-3,3-dimethylbutanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq). Stir at room temperature for 16 hours.
- Final Purification: Purify the reaction mixture by preparative HPLC to yield VH032 as a white solid.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from VHL.^{[14][15][16]}

Materials:

- Purified VCB complex (VHL, Elongin B, Elongin C)
- Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1 α peptide or a fluorescently tagged small molecule ligand like BDY FL VH032)^[14]
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% (v/v) Tween-20)
- Test compounds (VHL ligands)
- 384-well black, low-volume microplates

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a 384-well plate, add the fluorescent tracer at a final concentration equal to its K_d for the VCB complex.
- Add the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a high concentration of a known potent VHL ligand).

- Add the VCB complex to all wells at a final concentration that gives a robust polarization signal.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
- Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[\[17\]](#)[\[18\]](#)

Materials:

- Purified VCB complex (in dialysis buffer)
- VHL ligand (in the same dialysis buffer)
- ITC instrument
- Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

- Thoroughly dialyze the VCB complex against the ITC buffer. Dissolve the VHL ligand in the final dialysis buffer.
- Degas both the protein and ligand solutions.
- Load the VCB complex into the sample cell of the ITC instrument (typically at a concentration of 10-20 μ M).
- Load the VHL ligand into the injection syringe (typically at a concentration 10-fold higher than the protein concentration).

- Set the experimental parameters (temperature, injection volume, spacing between injections).
- Perform the titration experiment, injecting the ligand into the protein solution.
- As a control, perform a titration of the ligand into the buffer alone to determine the heat of dilution.
- Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, k_{on} and k_{off}) in addition to binding affinity (K_d).[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- SPR instrument with a suitable sensor chip (e.g., CM5)
- Purified VCB complex
- VHL ligand
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Amine coupling reagents (EDC, NHS) and ethanolamine

Procedure:

- Ligand Immobilization: Covalently immobilize the VCB complex onto the sensor chip surface via amine coupling.

- **Analyte Injection:** Inject a series of concentrations of the VHL ligand over the sensor surface at a constant flow rate.
- **Data Collection:** Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
- **Regeneration:** After each ligand injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer).
- **Data Analysis:** Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off}/k_{on}$).

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a ligand in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- Cells expressing VHL
- VHL ligand
- Cell culture medium
- PBS (Phosphate-buffered saline)
- Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plate
- Thermocycler
- Western blot reagents

Procedure:

- Cell Treatment: Treat cultured cells with the VHL ligand or vehicle control (DMSO) for a specified time.
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
- Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
- Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Western Blot Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the levels of VHL by Western blot.
- Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the ligand indicates target engagement and stabilization.

Western Blot for HIF-1 α Degradation

This assay is used to functionally assess the ability of VHL ligands (in the context of PROTACs) to induce the degradation of HIF-1 α .[\[4\]](#)[\[5\]](#)[\[26\]](#)

Materials:

- Cells expressing HIF-1 α
- VHL-based PROTAC
- Hypoxia chamber or hypoxia-mimicking agents (e.g., CoCl₂, DMOG)
- Lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE and Western blot reagents

- Primary antibody against HIF-1 α
- Loading control antibody (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Seed cells and treat with the VHL-based PROTAC at various concentrations and for different time points. To stabilize HIF-1 α , cells can be incubated under hypoxic conditions or treated with a hypoxia-mimicking agent prior to and during PROTAC treatment.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with the primary antibody against HIF-1 α . Subsequently, incubate with the HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the extent of HIF-1 α degradation.

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